Indole-2,4,5,6,7-d5-3-acetic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of Indole-2,4,5,6,7-d5-3-acetic acid , also known as 3-Indoleacetic acid-D5 , is the auxin receptor in plants . Auxins are a class of plant hormones, among which 3-Indoleacetic acid (IAA) is the most common and naturally occurring .
Mode of Action
The compound interacts with its target by binding to the auxin receptor, triggering a series of cellular responses that lead to changes in plant growth and development . These changes include cell elongation, cell division, and various other aspects of plant growth and development .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The most significant of these is the auxin signaling pathway, which regulates almost all aspects of plant growth and development . Other pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role as a plant hormone. It can affect cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .
Biochemical Analysis
Biochemical Properties
Indole-2,4,5,6,7-d5-3-acetic acid plays a significant role in biochemical reactions, particularly in plant physiology as an auxin, a class of plant hormones that regulate growth and development. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the indole-3-pyruvic acid pathway, where it is synthesized from tryptophan by the action of tryptophan aminotransferases (TAMs) and indole-3-aldehyde dehydrogenases (IADs) . These interactions are crucial for the regulation of plant growth and development.
Cellular Effects
This compound influences various cellular processes, including cell elongation, division, and differentiation. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound promotes cell elongation by modulating the expression of genes involved in cell wall loosening and expansion . Additionally, it influences the synthesis of other hormones and secondary metabolites, thereby impacting overall plant growth and development.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific receptors and enzymes. It acts as a signaling molecule, binding to auxin receptors such as TIR1/AFB proteins, which leads to the degradation of AUX/IAA proteins and the activation of auxin-responsive genes . This process results in the modulation of gene expression and subsequent physiological responses in plants. Additionally, it can inhibit or activate various enzymes involved in its biosynthesis and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of auxin-responsive genes and continuous promotion of cell elongation and division .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote normal growth and development, while at high doses, it may cause toxic or adverse effects. For instance, in plant models, high concentrations of the compound can lead to abnormal growth patterns, such as excessive elongation or stunted growth . These threshold effects highlight the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the indole-3-pyruvic acid pathway. It interacts with enzymes such as tryptophan aminotransferases and indole-3-aldehyde dehydrogenases, which convert tryptophan to indole-3-acetic acid . These interactions are essential for maintaining metabolic flux and regulating the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In plants, the compound is transported through the vascular system, primarily via the phloem, to various tissues where it exerts its effects . The localization and accumulation of the compound are regulated by auxin transporters such as PIN proteins, which facilitate its directional movement within the plant.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. In plant cells, the compound is often found in the cytoplasm and nucleus, where it interacts with auxin receptors and other signaling molecules . Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function and regulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-2,4,5,6,7-d5-3-acetic acid typically involves the deuterium labeling of indole-3-acetic acid. One common method is the base-catalyzed hydrogen/deuterium exchange reaction, where indole-3-acetic acid is treated with deuterium oxide (D2O) in the presence of a base . This process results in the replacement of hydrogen atoms with deuterium atoms at specific positions on the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum deuterium incorporation and yield .
Chemical Reactions Analysis
Types of Reactions
Indole-2,4,5,6,7-d5-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different indole-based structures.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .
Scientific Research Applications
Indole-2,4,5,6,7-d5-3-acetic acid has several scientific research applications:
Chemistry: Used as an internal standard for the quantification of indole-3-acetic acid by GC-MS or LC-MS.
Biology: Studied for its role in plant growth regulation and interaction with plant hormones.
Medicine: Investigated for its potential therapeutic effects and interactions with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: The non-deuterated form, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar biological activities but different structural properties.
Naphthaleneacetic acid: A synthetic auxin with distinct chemical structure and applications.
Uniqueness
Indole-2,4,5,6,7-d5-3-acetic acid is unique due to its deuterium labeling, which makes it valuable for isotopic studies and as an internal standard in analytical chemistry . The presence of deuterium atoms enhances its stability and allows for precise quantification in various research applications .
Properties
IUPAC Name |
2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-SNOLXCFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710429 | |
Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76937-78-5 | |
Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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